molecular formula C20H19NO4S B2579100 (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione CAS No. 866137-16-8

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione

Cat. No. B2579100
CAS RN: 866137-16-8
M. Wt: 369.44
InChI Key: UIYBTVQOWKKSPR-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C20H19NO4S and its molecular weight is 369.44. The purity is usually 95%.
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Scientific Research Applications

Thiazolidinediones as PTP 1B Inhibitors

The 2,4-thiazolidinedione (TZD) scaffold has been extensively explored for the discovery of novel molecules targeting specific ailments. A particular focus has been on their role as Protein Tyrosine Phosphatase 1B (PTP 1B) inhibitors, which are significant in treating or managing Type 2 Diabetes Mellitus (T2DM) by diminishing insulin resistance. A review covering the development of TZDs as PTP 1B inhibitors from 2012 to 2018 highlights the structural modifications of the TZD scaffold to optimize the design of potential PTP 1B inhibitors. The study identifies essential pharmacophoric features for selective and potent TZD-based inhibitors, suggesting that specific structural configurations, such as the Z-configuration around the double bond of arylidene, are crucial for designing effective ligands with optimum activity (Verma, Yadav, & Thareja, 2019).

Biological Potential of 1,3-Thiazolidin-4-ones

The synthesis and functional analogues of 1,3-thiazolidin-4-one, such as glitazones and rhodanines, have been explored since the mid-nineteenth century. These compounds exhibit significant pharmacological importance and are found in commercial pharmaceuticals. The review discusses the structural and biological properties of these compounds, highlighting their potential activities against different diseases. It also addresses the green synthesis methodologies developed for these compounds, emphasizing the importance of sustainable and environmentally friendly approaches in medicinal chemistry (Santos, Jones Junior, & Silva, 2018).

Curcumin Derivatives: Schiff Base, Hydrazone, and Oxime

Curcumin, a compound with numerous biological properties, has been modified to improve its medicinal and biological properties. The synthesis of Schiff base, hydrazone, and oxime derivatives of curcumin has been an effective strategy to enhance its pharmacological properties. These derivatives, along with their metal complexes, possess higher potency in biological activity, demonstrating the significance of structural modification in drug development (Omidi & Kakanejadifard, 2020).

properties

IUPAC Name

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-25-17-12-15(9-10-16(17)22)13-18-19(23)21(20(24)26-18)11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12-13,22H,5,8,11H2,1H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYBTVQOWKKSPR-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CCCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CCCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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